molecular formula C8H15N3OS B13584536 (S)-5-(1-Aminoethyl)-4-methoxy-N,N-dimethylthiazol-2-amine

(S)-5-(1-Aminoethyl)-4-methoxy-N,N-dimethylthiazol-2-amine

Cat. No.: B13584536
M. Wt: 201.29 g/mol
InChI Key: CBRRCNSZZJOMPL-YFKPBYRVSA-N
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Description

5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the aminoethyl group: This step may involve the alkylation of the thiazole ring with an appropriate aminoethyl halide under basic conditions.

    Methoxylation and dimethylation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other reagents suitable for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family, lacking the additional functional groups.

    4-methoxy-1,3-thiazole: A simpler analog with only the methoxy group attached.

    N,N-dimethyl-1,3-thiazole-2-amine: A related compound with the dimethylamino group but lacking the aminoethyl and methoxy groups.

Uniqueness

5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H15N3OS/c1-5(9)6-7(12-4)10-8(13-6)11(2)3/h5H,9H2,1-4H3/t5-/m0/s1

InChI Key

CBRRCNSZZJOMPL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(N=C(S1)N(C)C)OC)N

Canonical SMILES

CC(C1=C(N=C(S1)N(C)C)OC)N

Origin of Product

United States

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